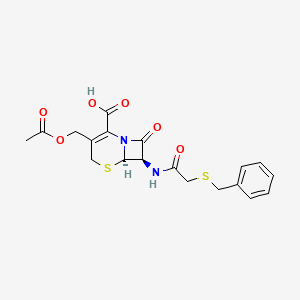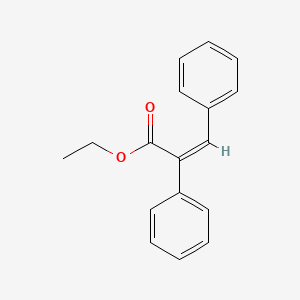
Ethyl (z)-2,3-diphenylacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (z)-2,3-diphenylacrylate is an organic compound characterized by its ethyl ester functional group and a conjugated system of double bonds. This compound is notable for its geometric isomerism, specifically the (z)-configuration, which means the higher priority groups are on the same side of the double bond. This configuration can significantly influence the compound’s chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (z)-2,3-diphenylacrylate typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the (z)-isomer .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure (z)-isomer.
化学反应分析
Types of Reactions: Ethyl (z)-2,3-diphenylacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce ethyl 2,3-diphenylpropanoate.
科学研究应用
Ethyl (z)-2,3-diphenylacrylate has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and can be used in studying reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of polymers, resins, and other materials with specific chemical properties
作用机制
The mechanism of action of Ethyl (z)-2,3-diphenylacrylate involves its interaction with various molecular targets. The conjugated double bonds and aromatic rings allow it to participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit specific enzymes involved in inflammatory processes or interact with DNA to exert anticancer effects .
相似化合物的比较
Ethyl (e)-2,3-diphenylacrylate: The (e)-isomer has the higher priority groups on opposite sides of the double bond, leading to different chemical properties and reactivity.
Methyl (z)-2,3-diphenylacrylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.
Ethyl cinnamate: Lacks the additional phenyl group, resulting in different chemical behavior and applications.
Uniqueness: this compound’s unique (z)-configuration and the presence of two phenyl groups make it distinct in terms of its steric and electronic properties. These characteristics can influence its reactivity and interactions with other molecules, making it valuable in various chemical and biological applications .
属性
CAS 编号 |
24446-63-7 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
ethyl (Z)-2,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-2-19-17(18)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-13H,2H2,1H3/b16-13- |
InChI 键 |
LHBZQXYESNTQML-SSZFMOIBSA-N |
手性 SMILES |
CCOC(=O)/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



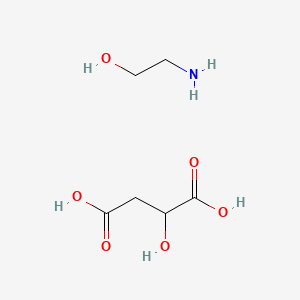

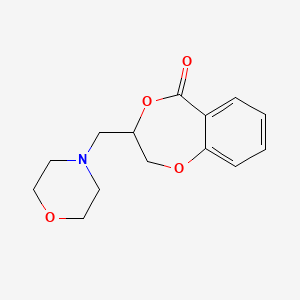
![2-[2-(Ethenyloxy)ethyl]pyridine](/img/structure/B14696791.png)
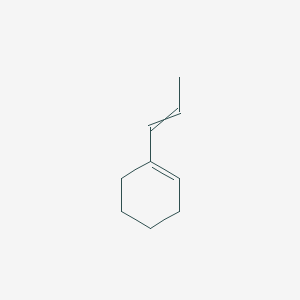
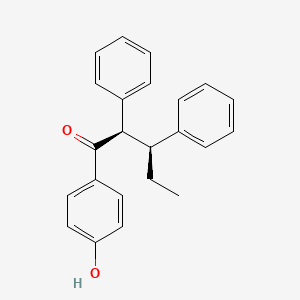
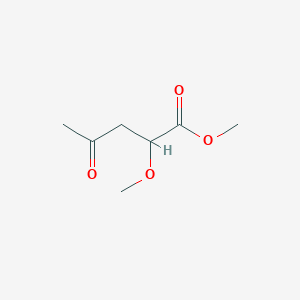
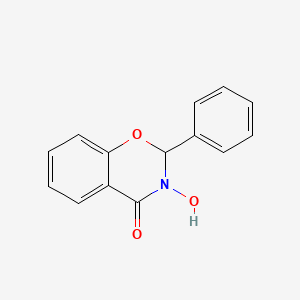
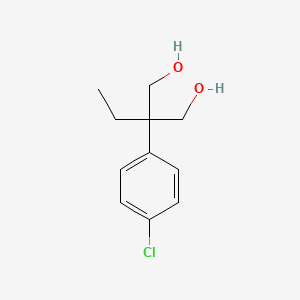
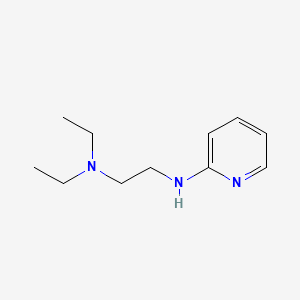
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
